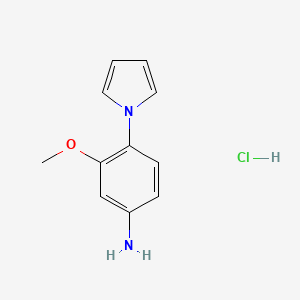
3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride
Descripción general
Descripción
“3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C11H13ClN2O . It has a molecular weight of 224.69 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride” consists of a pyrrole ring attached to an aniline group with a methoxy substituent . The InChI code for this compound is 1S/C11H12N2O.ClH/c1-14-11-8-9 (12)4-5-10 (11)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H .Physical And Chemical Properties Analysis
“3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride” is a powder that should be stored at room temperature . The boiling point of this compound is not specified .Aplicaciones Científicas De Investigación
Isomeric Structure and Molecular Interactions
3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride shares structural similarities with compounds studied for their unique isomeric structures. Research on isomeric compounds like 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline revealed significant insights into their molecular arrangement, intermolecular interactions such as hydrogen bonds and C-H···π interactions, and packing interactions forming centrosymmetric dimers (Su et al., 2013).
Molecular Docking and Structure-Activity Relationship
Inhibitory Activity and Molecular Docking
Though not directly related to 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride, research involving docking and quantitative structure–activity relationship (QSAR) studies of structurally similar compounds provided insights into the molecular features contributing to inhibitory activity. These studies are crucial in understanding how molecular structures affect biological activity, offering a framework that could be relevant for analyzing the activity of 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride (Caballero et al., 2011).
Synthesis and Structural Analysis
Synthetic Approaches and DFT Studies
Research into the synthesis and structural analysis of related compounds, such as ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, highlighted efficient synthetic methods and detailed structural insights through techniques like FTIR, NMR, and X-ray analysis. These studies, focusing on the geometrical structure and HOMO—LUMO analysis, provide a pathway to understanding the detailed molecular structure of 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride and its analogs (Ahankar et al., 2021).
Molecular Synthesis and Characterization
Synthesis and Characterization of Schiff Bases
Studies on the synthesis and characterization of Schiff bases derived from pyrrole‐2‐carbaldehyde, which bear structural resemblance to 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride, elucidated the process of forming these compounds and their potential in inhibiting corrosion. This highlights the versatility of related molecular structures in various applications, including their role as corrosion inhibitors (Charles et al., 2020).
Safety And Hazards
This compound may cause skin and eye irritation and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off immediately with plenty of soap and water. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
3-methoxy-4-pyrrol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCASDPMKURQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2C=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)
![ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B1425010.png)
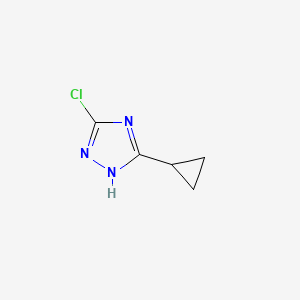
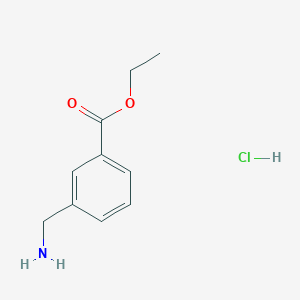
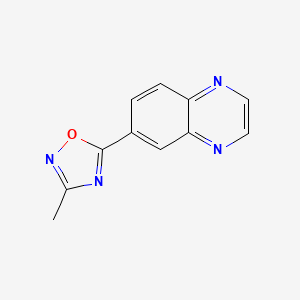
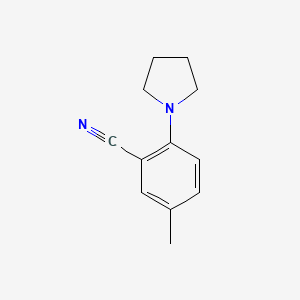
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)
![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)
![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)
![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)
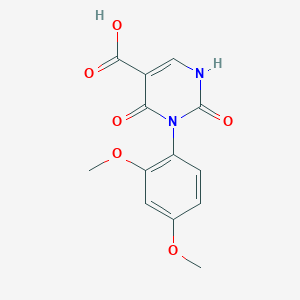
![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)
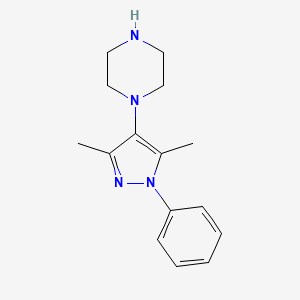
![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)